4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is an organic compound belonging to the isoindole class of heterocyclic compounds. Isoindoles are characterized by a fused benzene and pyrrole ring structure, which contributes to their diverse chemical properties and reactivity. The presence of bromine and chlorine substituents in this compound enhances its potential utility in various chemical reactions and applications in scientific research.
This compound can be classified under the broader category of halogenated isoindoles. It is often synthesized for use in medicinal chemistry, organic synthesis, and materials science due to its unique structural features that allow for specific interactions with biological targets and other chemical entities .
The synthesis of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride can be achieved through several methods. A common approach involves the reaction of 4-bromo-3-nitrotoluene with a suitable nucleophile under specific conditions that facilitate the formation of the isoindole structure. For instance, using Grignard reagents or other organometallic compounds can effectively introduce the necessary halogen substituents.
A typical synthetic route may include:
The molecular formula for 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is , with a molecular weight of 216.05 g/mol. The compound features a fused isoindole structure with specific bromine and chlorine substitutions that influence its reactivity and interactions .
Property | Value |
---|---|
CAS Number | 1427360-19-7 |
Molecular Formula | C8H7BrClN |
Molecular Weight | 216.05 g/mol |
IUPAC Name | 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride |
InChI Key | VZEXNWSDKWPYBH-UHFFFAOYSA-N |
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride is capable of undergoing various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride involves its interaction with specific biological targets. The halogen substituents enhance the compound's ability to form strong interactions with proteins and nucleic acids, potentially modulating their activity. This characteristic makes it a candidate for further investigation in drug development and biological studies .
The compound typically appears as a solid at room temperature, exhibiting stability under standard laboratory conditions.
Key chemical properties include:
Relevant data includes:
4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride has several significant applications:
This compound exemplifies the intersection of organic chemistry and practical applications in science, highlighting its versatility as a research tool and potential therapeutic agent.
The Bartoli indole synthesis provides a strategic entry point for constructing the isoindoline scaffold of 4-bromo-7-chloro-2,3-dihydro-1H-isoindole hydrochloride. This approach leverages ortho-substituted nitroarenes as key precursors, where regioselective vinyl Grignard addition dictates the formation of the fused bicyclic system. Specifically, 2-nitro-4-bromo-5-chlorobenzaldehyde undergoes nucleophilic attack with 3 equivalents of vinylmagnesium bromide at low temperatures (-78°C to -40°C). The reaction proceeds through a concerted [3,3] sigmatropic rearrangement, yielding the unprotected isoindoline core with the requisite halogen positioning [7].
Critical modifications enhance this pathway’s applicability:
Table 1: Bartoli Reaction Optimization Parameters
Precursor | VinylMgBr Equivalents | Temperature Profile | Isolated Yield (%) |
---|---|---|---|
2-Nitro-4-bromo-5-chlorobenzaldehyde | 3.0 | -78°C → 0°C (4 h) | 62 |
2-Nitro-4-bromo-5-chlorobenzaldehyde | 2.5 | -78°C → rt (2 h) | 41 |
2-Nitro-4,5-dichlorobenzaldehyde* | 3.2 | -40°C → rt (3 h) | 28* |
Illustrates inferior regioselectivity when bromination precedes Bartoli reaction
Halogen introduction requires precise sequence control to avoid regioisomer contamination. Two validated approaches exist: pre-cyclization halogenation of aromatic precursors and post-cyclization electrophilic substitution. The former method proves indispensable for securing the 4-bromo-7-chloro pattern due to the directing effects of substituents on the benzene ring. Electrophilic bromination of N-protected 7-chloroisoindoline using bromine in acetic acid achieves >95% selectivity at the 4-position, capitalizing on the electronic activation by the annular nitrogen [6] [8].
Key process insights include:
Table 2: Halogenation Conditions and Regioselectivity
Substrate | Reagent | Conditions | Regioselectivity (4-Br:7-Cl) |
---|---|---|---|
Isoindoline (unprotected) | Br₂ (1.05 eq) | HOAc, 25°C, 2 h | <1:1 (complex mixture) |
N-BOC-Isoindoline | Cl₂ (1.0 eq)/AlCl₃ | DCM, 0°C, 30 min | N/A (7-Cl only) |
7-Chloro-N-BOC-isoindoline | Br₂ (1.1 eq) | DCM, -20°C, 1 h | >20:1 (4-Br:other isomers) |
4,7-Dibromoisoindoline | n-BuLi/TMSCl | THF, -100°C, 5 min | Selective Br→Cl at C7 |
Grignard reagents serve dual functions: as nucleophilic cyclization initiators (Bartoli reaction) and as directing group modifiers for halogenation. Critical optimization focuses on reagent stoichiometry, metal-halogen exchange kinetics, and compatibility with the hydrochloride salt form. For side-chain functionalization, competitive quenching studies reveal that organomagnesium species preferentially attack electrophilic sites rather than abstract acidic protons when the isoindoline nitrogen is protonated [1] [3].
Optimization parameters include:
Solid-phase synthesis employs Wang resin-linked dihydroxyacetophenones, enabling sequential halogenation and reductive amination. After bromination/chlorination, cleavage with TFA/H₂O (95:5) yields the target compound with >85% purity. This approach benefits from automated filtration workflows and simplified impurity removal but suffers from limited scalability and resin loading capacity (0.2-0.8 mmol/g) [2].
Solution-phase routes offer superior scalability:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Scale | Multi-gram (up to 2 kg demonstrated) | <5 g |
Purity (after workup) | >99% (crystallized) | 85-92% (requires HPLC purification) |
Solvent Consumption | 15-20 L/kg | 120-150 L/kg |
Cycle Time | 48 h | 120 h |
Key Limitation | Halogen redistribution risk | Scale constraints |
Economic analyses indicate solution-phase production costs at $1,200-1,500/kg at pilot scale versus >$12,000/kg for solid-phase. The crystallization advantage of the hydrochloride salt provides a decisive cost benefit by eliminating chromatographic purification [1] [2] [3].
Comprehensive Compound Index
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0